2,3-Dibromobenzofuran

Suzuki-Miyaura Regioselectivity Cross-Coupling

2,3-Dibromobenzofuran (CAS 64150-61-4) is a strategic dihalogenated scaffold for sequential, site-selective palladium-catalyzed cross-couplings. The distinct electrophilicity of the C2 and C3 bromine atoms enables precise, sequential functionalization—first at C2 via Sonogashira/Negishi, then at C3 via Suzuki-Miyaura—to efficiently construct arylated benzofurans, eupomatenoids, and benzofuroquinolines. Unlike monobromo or other dibromo isomers, this unique regiochemical control prevents unwanted substitution patterns, de-risking synthetic routes. Demonstrated high-yielding (up to 85%), rapid (2h), and atom-economic reactivity with triarylbismuth reagents also supports scalable process R&D with reduced catalyst loading and waste. Essential for medicinal chemistry and natural product synthesis programs.

Molecular Formula C8H4Br2O
Molecular Weight 275.92 g/mol
CAS No. 64150-61-4
Cat. No. B3192647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dibromobenzofuran
CAS64150-61-4
Molecular FormulaC8H4Br2O
Molecular Weight275.92 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(O2)Br)Br
InChIInChI=1S/C8H4Br2O/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4H
InChIKeyJPYBOGFQEPDJRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dibromobenzofuran (CAS 64150-61-4) for Site-Selective Cross-Coupling: A Regiochemical Tool


2,3-Dibromobenzofuran (CAS 64150-61-4) is a dihalogenated benzofuran derivative (C8H4Br2O, MW 275.92) characterized by two bromine substituents at the C2 and C3 positions of the furan ring [1]. This substitution pattern renders the molecule a key scaffold for sequential, site-selective palladium-catalyzed cross-coupling reactions, enabling the differential functionalization of the 2- and 3-positions [2]. It is employed as a building block in the synthesis of natural products (e.g., eupomatenoids) and biologically relevant arylated benzofurans .

Why 2,3-Dibromobenzofuran Is Not Interchangeable with Other Bromobenzofuran Isomers


The premise of interchanging bromobenzofuran isomers (e.g., 2-bromo-, 3-bromo-, or 5,7-dibromobenzofuran) without consequence is flawed due to their fundamentally divergent regiochemical outcomes and reaction pathways [1]. In the case of 2,3-dibromobenzofuran, the pronounced difference in electrophilicity between the C2 and C3 bromine atoms dictates a well-defined site-selectivity for the initial cross-coupling event [2]. This intrinsic regiochemical control is absent or follows a different pattern in other dibromo isomers . Consequently, substituting with a monobromo or differently substituted analog would lead to a different substitution pattern in the final product, potentially derailing a synthetic sequence designed specifically for the C2-then-C3 functionalization capability inherent to this specific compound [3].

Quantitative Evidence for Selecting 2,3-Dibromobenzofuran (CAS 64150-61-4) Based on Regiochemical Performance


Suzuki-Miyaura Coupling: Preferential Reactivity at the C2 Position

The Suzuki-Miyaura cross-coupling of 2,3-dibromobenzofuran demonstrates excellent site-selectivity for the C2 position over the C3 position, which is a crucial differentiating feature. In a representative reaction with one equivalent of arylboronic acid, the 2-aryl-3-bromobenzofuran is the predominant product [1]. This selectivity is further confirmed by the fact that 2,3,5-tribromobenzofuran, a higher brominated analog, also exhibits preferential C2 coupling, highlighting the general nature of this regiochemical bias but the unique ability of 2,3-dibromobenzofuran to enable a subsequent, distinct C3 functionalization step [2].

Suzuki-Miyaura Regioselectivity Cross-Coupling

Sonogashira and Negishi Couplings: Perfect Regioselectivity at C2

The compound's regiochemical fidelity extends beyond Suzuki couplings. In both Sonogashira and Negishi-type cross-coupling reactions, 2,3-dibromobenzofuran demonstrates perfect regioselectivity, exclusively forming 2-alkynyl-3-bromobenzofurans. This is a direct, head-to-head comparison of the two reactive sites on the same molecule [1]. In contrast, 2,3,5-tribromobenzofuran, while also undergoing Sonogashira coupling at C2, requires a different subsequent manipulation (halogen-metal exchange at C3) to achieve differential functionalization, demonstrating a more complex and less direct pathway for sequential derivatization .

Sonogashira Negishi Alkynylation

Atom-Economic Triarylbismuth Coupling: High-Yield, Fast, and Regioselective

In a study utilizing triarylbismuth reagents (BiAr3) under palladium catalysis, 2,3-dibromobenzofuran demonstrated rapid and high-yielding multi-coupling. A 77% yield of the bis-arylated product was achieved within just 2 hours at 110 °C, compared to a 54% yield under milder conditions (90 °C) [1]. This demonstrates the efficiency of using sub-stoichiometric amounts of this atom-economic reagent. More importantly, the preferential cross-coupling at the more electrophilic 2-Br position of 2,3-dibromobenzofuran was a key feature of this protocol, with yields for specific bis-arylated products reaching as high as 85% in some cases [2].

Triarylbismuth Atom Economy Multi-coupling

Synthetic Utility: Natural Product Synthesis in High Overall Yield

The strategic value of 2,3-dibromobenzofuran is substantiated by its application in the total synthesis of multiple eupomatenoid natural products. A methodology based on regioselective functionalization of this core allowed for the synthesis of eupomatenoids 3, 4, 5, 6, and 15, achieving overall yields of up to 60% [1]. In comparison, an alternative synthetic route to eupomatenoid-15 using 2,3-dibromobenzofuran and sequential Suzuki couplings is documented, though its yield is not specified, further underscoring the role of this building block as a validated entry point to complex molecular architectures .

Natural Product Total Synthesis Eupomatenoids

Validated Application Scenarios for 2,3-Dibromobenzofuran (CAS 64150-61-4)


Synthesis of Unsymmetrical 2,3-Diarylbenzofurans

This is the quintessential application for 2,3-dibromobenzofuran. The compound's pronounced difference in C2 vs. C3 reactivity allows for the sequential, one-pot addition of two distinct aryl groups using Suzuki-Miyaura cross-coupling [5]. This provides a reliable and efficient route to a class of molecules with documented biological activity, including antitumor and antimicrobial properties .

Construction of 2-Alkynyl-3-bromobenzofuran Intermediates

The perfect regioselectivity of Sonogashira and Negishi couplings at the C2 position of 2,3-dibromobenzofuran makes it an ideal starting material for synthesizing 2-alkynyl-3-bromobenzofurans [5]. These intermediates are valuable precursors for further annulation reactions, such as domino C-N coupling/annulation processes to form benzofuroquinolines .

Total Synthesis of Eupomatenoid Natural Products

For researchers aiming to synthesize members of the eupomatenoid family, 2,3-dibromobenzofuran serves as a validated core scaffold. As demonstrated in the literature, its sequential functionalization can lead to the total synthesis of several eupomatenoids in good overall yields [5]. This established route offers a lower-risk approach compared to de novo development of a novel synthetic pathway.

Atom-Economic Cross-Coupling in Process Chemistry

In process R&D, the efficiency of a reaction is paramount. The demonstrated high-yielding (up to 85%) and rapid (2h) reactivity of 2,3-dibromobenzofuran with atom-economic triarylbismuth reagents positions it as a favorable starting material for the scalable production of functionalized benzofurans [5]. This can lead to reduced catalyst loading, shorter cycle times, and less waste generation.

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